molecular formula C21H27ClN6 B3860499 4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine

4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine

Cat. No.: B3860499
M. Wt: 398.9 g/mol
InChI Key: BYUJWLAOKMYCRJ-XQNSMLJCSA-N
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Description

4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of 4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine typically involves the condensation reaction of 2-chlorobenzaldehyde with pyrimidinehydrazide in the presence of suitable catalysts and solvents. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability .

Chemical Reactions Analysis

4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzylidene group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Complexation: The compound can form coordination complexes with transition metals, which can be characterized by various spectroscopic techniques.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound acts as a bidentate ligand, coordinating with central metal ions through the nitrogen atoms of the azomethine and pyrimidine groups. This coordination can lead to the formation of stable metal complexes with unique biological activities. The compound’s antimicrobial and cytotoxic effects are attributed to its ability to disrupt cellular processes and induce apoptosis in target cells .

Comparison with Similar Compounds

4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine can be compared with other similar compounds, such as:

    4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine:

    4-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-2,6-di(piperidin-1-yl)pyrimidine: This compound has a methylbenzylidene group instead of a chlorobenzylidene group, resulting in different reactivity and biological activities.

    4-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine:

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6/c22-18-10-4-3-9-17(18)16-23-26-19-15-20(27-11-5-1-6-12-27)25-21(24-19)28-13-7-2-8-14-28/h3-4,9-10,15-16H,1-2,5-8,11-14H2,(H,24,25,26)/b23-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUJWLAOKMYCRJ-XQNSMLJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=CC=C3Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC=CC=C3Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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